6-Chloro-5-oxohexanenitrile
Description
Its structure enables dual reactivity: the chloro group acts as a leaving group in nucleophilic substitution reactions, while the nitrile and ketone moieties participate in condensation or further functionalization. Evidence highlights its application in synthesizing 4-[2-(4-pyridiyl)thiazol-4-yl]-butanenitrile, a precursor for calcium oxalate kidney stone therapeutics .
Properties
Molecular Formula |
C6H8ClNO |
|---|---|
Molecular Weight |
145.59 g/mol |
IUPAC Name |
6-chloro-5-oxohexanenitrile |
InChI |
InChI=1S/C6H8ClNO/c7-5-6(9)3-1-2-4-8/h1-3,5H2 |
InChI Key |
HFZZNOAFKHFPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#N)CC(=O)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : Nitriles (e.g., this compound) exhibit moderate polarity, making them soluble in polar aprotic solvents like dimethylformamide (DMF), as used in . Esters (e.g., 3-bromo-4-oxobutyric acid ethyl ester) are typically less polar.
- Boiling Points : Nitriles generally have higher boiling points than esters due to stronger dipole-dipole interactions.
Therapeutic Implications
The nitrile group in this compound-derived compounds may influence pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
